2-(Pentafluoroethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABAMLKVNCXKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pentafluoroethyl Phenol and Analogous Structures
Strategies for Regioselective Carbon-Fluorine Bond Formation in Aromatic Systems
Achieving regioselectivity in the fluoroalkylation of aromatic systems, particularly phenols, is a formidable challenge in synthetic organic chemistry. The inherent reactivity of the phenol (B47542) hydroxyl group and the varied reactivity of the aromatic ring positions necessitate the development of sophisticated and targeted methodologies. Strategies are broadly categorized into nucleophilic and electrophilic approaches, each employing distinct mechanisms to control the position of the incoming fluoroalkyl group. These methods often rely on transition-metal catalysis or specialized reagents designed to generate the desired fluoroalkyl species under conditions compatible with the phenolic substrate.
Nucleophilic Perfluoroalkylation Approaches in Phenolic Systems
Nucleophilic methods for introducing the pentafluoroethyl group often involve the generation of a pentafluoroethyl anion equivalent, which then reacts with an activated or pre-functionalized phenol derivative. These approaches are advantageous as they utilize stable and readily available sources of the C2F5 group. Transition metals like silver and copper play a pivotal role in mediating these transformations, facilitating the crucial bond-forming steps.
A notable advancement in the synthesis of pentafluoroethyl aryl ethers involves the oxidative coupling of phenols mediated by silver salts. Research has demonstrated a method utilizing silver triflate (AgOTf) to facilitate the oxidative pentafluoroethylation of various phenols. beilstein-journals.orgacs.orgnih.govacs.org This protocol employs an oxidant, such as Selectfluor, and a nucleophilic pentafluoroethyl source under mild reaction conditions. beilstein-journals.orgacs.orgnih.gov The process is effective for a range of phenolic substrates, providing access to the corresponding pentafluoroethyl ethers in moderate to excellent yields. acs.orgacs.org This methodology represents a significant step forward, as it leverages broadly available starting materials and reagents that are relatively easy to handle. acs.org
Central to the silver-mediated methods is the use of (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3) as a key reagent. acs.orgnih.gov TMSCF2CF3 serves as a stable, nucleophilic source of the pentafluoroethyl group. acs.org In concert with an oxidant like Selectfluor and a silver(I) catalyst, it enables the direct O-pentafluoroethylation of phenols. nih.govacs.org The reaction proceeds via an oxidative coupling mechanism where the silver catalyst mediates the transfer of the C2F5 group from the silane (B1218182) reagent to the phenolic oxygen. This approach has also been successfully extended to the introduction of other fluoroalkyl groups, such as heptafluoropropyl and ethoxycarbonyldifluoromethyl groups, into alcohols and phenols. nih.govacs.org
Table 1: Silver-Mediated Oxidative Pentafluoroethylation of Phenols with TMSCF2CF3 acs.org
| Phenol Substrate | Product | Yield |
| Phenol (5a) | Pentafluoroethoxybenzene (6a) | Moderate |
| o-Cresol (5b) | 1-Methyl-2-(pentafluoroethoxy)benzene (6b) | Moderate |
| m-Cresol (5c) | 1-Methyl-3-(pentafluoroethoxy)benzene (6c) | Low |
| p-Methoxyphenol (5d) | 1-Methoxy-4-(pentafluoroethoxy)benzene (6d) | Low |
| p-Bromophenol (5e) | 1-Bromo-4-(pentafluoroethoxy)benzene (6e) | Low |
An alternative strategy for forming C-C2F5 bonds involves a copper-mediated, Sandmeyer-type reaction. This method utilizes arenediazonium tetrafluoroborates as the aromatic partner. researchgate.netrsc.org The active pentafluoroethylating reagent, a "CuC2F5" species, is generated from copper(I) thiocyanate (B1210189) (CuSCN), cesium fluoride (B91410) (CsF), and tetrafluoroethylene (B6358150) (TFE). researchgate.netrsc.org Notably, the TFE can be generated in situ from a stable precursor like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). researchgate.netrsc.org This approach represents the first example of a Sandmeyer-type pentafluoroethylation and demonstrates good functional group tolerance, making it potentially applicable to the synthesis of complex molecules. researchgate.net
Reactions Employing Nucleophilic (Pentafluoroethyl)trimethylsilane with Oxidants.
Electrophilic Introduction of Fluoroalkyl Groups onto Phenolic Rings
Electrophilic fluoroalkylation methods provide a complementary approach to nucleophilic strategies. These reactions involve the generation of a positively charged or highly electron-deficient fluoroalkyl species that attacks the electron-rich aromatic ring of a phenol. The regiochemical outcome is governed by the directing effects of the hydroxyl group and any other substituents on the ring, typically favoring ortho- and para-substitution.
The reaction of electron-rich aromatic compounds, such as phenols, with perfluoroalkyl sulfenyl chlorides (RF-SCl) is a classic example of electrophilic substitution. beilstein-journals.orgd-nb.info For instance, trifluoromethyl sulfenyl chloride (CF3SCl) reacts with phenol and its derivatives to yield p-hydroxyaryl trifluoromethyl sulfides. beilstein-journals.orgd-nb.info The reaction proceeds most efficiently when electron-donating groups are present on the phenolic ring, which enhances its nucleophilicity and facilitates the electrophilic attack. beilstein-journals.org In some cases, such as with m-cresol, a degree of ortho-substitution is also observed, highlighting the influence of directing groups on the regioselectivity of the reaction. beilstein-journals.org
Radical Perfluoroalkylation Methods and Related Pathways for Phenolic Compounds
Radical perfluoroalkylation has emerged as a powerful strategy for the direct functionalization of aromatic compounds, including phenols. conicet.gov.arunits.it These methods typically involve the generation of a perfluoroalkyl radical (R_F•), which then reacts with the phenol substrate. conicet.gov.ar Various techniques, including photoredox catalysis and the use of radical initiators, have been developed to generate these reactive species from stable perfluoroalkyl sources like perfluoroalkyl iodides. units.itconicet.gov.ar
A notable metal-free photochemical approach allows for the direct aromatic perfluoroalkylation of phenols. researchgate.net This method is operationally simple, proceeding at ambient temperature under fluorescent light illumination. The mechanism relies on the transient generation of phenolate (B1203915) anions, which, upon light absorption, enter an excited state. units.itresearchgate.net These excited-state phenolates are potent reducing agents capable of abstracting an iodine atom from a perfluoroalkyl iodide (e.g., C2F5I) to generate the reactive perfluoroalkyl radical. units.it This radical then undergoes a homolytic aromatic substitution with a ground-state phenolate to yield the ortho- and para-perfluoroalkylated phenol products. units.it
Matsugi and co-workers reported a mild method for the direct perfluoroalkylation of phenols using the radical initiator V-70L (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) and cesium carbonate (Cs2CO3) as a base. rsc.org This reaction proceeds smoothly at room temperature, affording regioselectively perfluoroalkylated phenols in moderate to high yields without the formation of O-perfluoroalkylated byproducts. rsc.org
Table 1: Examples of Radical Perfluoroalkylation of Phenols
| Phenol Substrate | Perfluoroalkyl Source | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Phenol | C4F9I | V-70L, Cs2CO3, CH3CN, rt | 2-(Perfluorobutyl)phenol & 4-(Perfluorobutyl)phenol | 75% (total) | rsc.org |
| 4-Methoxyphenol | C6F13I | V-70L, Cs2CO3, CH3CN, rt | 2-(Perfluorohexyl)-4-methoxyphenol | 83% | rsc.org |
| Phenol | C2F5I | Visible light, TMG, CH3CN | o-/ p-perfluoroethylated products | Moderate | units.it |
Note: TMG (1,1,3,3-Tetramethylguanidine) is used as a base.
Mechanistic studies, including Stern-Volmer quenching experiments, support a pathway where the excited phenolate directly reduces the perfluoroalkyl iodide, rather than forming a ground-state electron donor-acceptor (EDA) complex. units.it The regioselectivity often favors the ortho and para positions, and in the case of para-substituted phenols, dialkylation at the ortho positions can occur. units.it
Phenol Functionalization Strategies for Pentafluoroethyl Group Incorporation
Beyond radical pathways, direct functionalization of the phenol ring or its derivatives via nucleophilic or metal-catalyzed methods provides alternative routes to incorporate the pentafluoroethyl group.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems, particularly those activated by electron-withdrawing groups. mdpi.comnih.gov Perfluorinated aromatic rings are highly susceptible to nucleophilic attack due to the strong inductive effect of fluorine atoms. mdpi.comnist.gov Similarly, internal perfluoroolefins serve as potent electrophiles for reactions with nucleophiles like phenolates. fluorine1.ru
The reaction of phenols and their derivatives with internal perfluoroolefins, such as perfluoro-2-methyl-2-pentene (B72772), is a key method for synthesizing fluorinated aryl ethers. sibran.rufluorine1.rufluorine1.ru These reactions typically proceed in the presence of a base (e.g., KOH, Et3N) which deprotonates the phenol to form a more nucleophilic phenolate anion. fluorine1.rusibran.ru The phenolate then attacks a carbon atom of the perfluoroolefin's double bond. sibran.rufluorine1.ru
The initial attack by the O-nucleophilic phenolate generates an intermediate carbanion. sibran.rufluorine1.ru The subsequent transformation of this carbanion dictates the final product structure. In reactions with phenols, the elimination of a fluoride anion often occurs from the α-position relative to the newly formed C-O bond, leading to the formation of a vinyl ether product, which represents a formal substitution of a fluorine atom at the double bond. sibran.rufluorine1.ru
For instance, the reaction of phenol with perfluoro-2-methyl-2-pentene in the presence of KOH in tetrahydrofuran (B95107) yields [3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethyl-propenyloxy]benzene. fluorine1.ru The regioselectivity of the initial nucleophilic attack is governed by both electronic and steric factors of the perfluoroolefin. fluorine1.rusibran.ru
Table 2: Nucleophilic Substitution of Internal Perfluoroolefins with Phenols
| Phenol Derivative | Perfluoroolefin | Base | Product Type | Reference |
|---|---|---|---|---|
| Phenol | Perfluoro-2-methyl-2-pentene | KOH | Vinyl ether | fluorine1.ru |
| p-Cresol | Perfluoro-2-methyl-2-pentene | Et3N | Vinyl ether | fluorine1.rufluorine1.ru |
| 3-Oxybenzdioxane | Hexafluoropropylene trimer | Et3N | Vinyl ether | fluorine1.rufluorine1.ru |
| 2,6-Dimethylphenol (B121312) | Perfluoro-2-methyl-2-pentene | Base | Allyl and alkyl phenyl ethers | sibran.ru |
Interestingly, the reaction outcome can be sensitive to the substitution pattern of the phenol. While many phenols yield vinyl ethers, sterically hindered phenols like 2,6-dimethylphenol can lead to the formation of fluorinated allyl and alkyl phenyl ethers, suggesting alternative reaction pathways may become competitive. sibran.ru
Transition metal catalysis offers a versatile and highly efficient platform for forming carbon-carbon and carbon-heteroatom bonds. d-nb.infobeilstein-journals.org Catalytic systems based on palladium and copper are particularly relevant for the synthesis of functionalized phenols and their derivatives. beilstein-journals.org
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of C-O and C-C bonds under relatively mild conditions. organic-chemistry.orgscirp.org While direct palladium-catalyzed C-H pentafluoroethylation of phenols is a developing area, analogous etherification and alkylation reactions provide important mechanistic insights.
Palladium-catalyzed etherification, often a variant of the Buchwald-Hartwig amination, allows for the coupling of aryl halides with alcohols or phenols to form aryl ethers. organic-chemistry.orgscirp.org A typical catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and finally reductive elimination to yield the ether product and regenerate the Pd(0) catalyst. The development of specialized phosphine (B1218219) ligands has been crucial for achieving high efficiency and broad substrate scope. scirp.org
More directly related are Pd-catalyzed C-H alkylation reactions. For example, phenols can undergo ortho-C-H allylic alkylation with 1,3-dienes, demonstrating the feasibility of activating the C-H bond adjacent to the hydroxyl group. nih.gov These reactions are often promoted by diphosphine ligands and proceed without additional additives, highlighting the inherent reactivity of the phenolic C-H bond under palladium catalysis. nih.gov Developing a similar C-H functionalization protocol using a suitable "CF2CF3+" equivalent is a key goal in this field.
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are a cost-effective alternative to palladium-based systems for C-O bond formation. beilstein-journals.orgorganic-chemistry.org These methods are widely used to synthesize diaryl ethers by coupling aryl halides with phenols. organic-chemistry.orgnih.gov
The reaction typically employs a copper(I) salt (e.g., CuI, CuBr) as the catalyst, a base (e.g., K3PO4, Cs2CO3), and often a ligand to stabilize the copper center and facilitate the catalytic cycle. organic-chemistry.orgnih.gov Ligands such as picolinic acid or (2-pyridyl)acetone have been shown to be effective, enabling the reaction to proceed under mild conditions with a broad tolerance for various functional groups. organic-chemistry.orgnih.gov The ability to synthesize sterically hindered diaryl ethers and heteroaryl ethers is a significant advantage of modern copper-catalyzed systems. nih.gov
While these methods primarily form C-O-Ar bonds, the underlying principles of activating a phenoxide and coupling it with an electrophile are relevant. Mechanistic studies suggest pathways that can involve oxidative addition/reductive elimination at the copper center. acs.org The adaptation of these systems for C-C bond formation to install a pentafluoroethyl group represents an ongoing area of research, potentially involving the generation of a Cu-CF2CF3 species that could couple with a phenolic substrate.
Transition Metal-Catalyzed Cross-Coupling for C-CF2CF3 Bond Formation.
Palladium-Catalyzed Etherification and Alkylation Reactions (General Analogies).
Considerations for Large-Scale Synthesis and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of 2-(pentafluoroethyl)phenol presents a distinct set of challenges and requires meticulous process optimization. While lab-scale syntheses prioritize feasibility and the rapid production of small quantities, industrial-scale processes emphasize cost-effectiveness, safety, robustness, and environmental sustainability. intratec.usprocurementresource.com Key considerations involve managing reaction energetics, handling specialized reagents, optimizing reaction parameters for efficiency and yield, and developing scalable purification methods.
Challenges in Scaling Up
Several factors complicate the large-scale synthesis of this compound. A primary challenge is the management of reagents. For instance, methods involving the direct use of tetrafluoroethylene (TFE) gas are difficult to handle at an industrial scale due to its flammability and the need for high-pressure reactors. A potential solution developed at the laboratory level involves a two-chamber system for the on-site generation of TFE from a more manageable precursor like (trifluoromethyl)trimethylsilane (TMSCF₃), which is then immediately consumed in the reaction chamber. cas.cn This approach enhances safety by avoiding the storage and transport of large quantities of TFE gas.
Another significant challenge is heat management. Pentafluoroethylation reactions can be highly exothermic. What is easily controlled in a small laboratory flask with external cooling can become a serious safety hazard in a large reactor, where the surface-area-to-volume ratio is much lower, impeding efficient heat dissipation. This necessitates the use of specialized reactors with advanced cooling systems and careful control over the rate of reagent addition to prevent thermal runaway.
Process Optimization Strategies
To develop a viable industrial process, systematic optimization of various reaction parameters is essential. This often involves a multi-variable approach, such as Design of Experiments (DoE), to identify the optimal conditions that balance yield, purity, cost, and safety.
Catalyst and Ligand Selection: Copper-based catalysts, such as copper(I) chloride (CuCl) or copper(I) thiocyanate (CuSCN), are frequently employed in pentafluoroethylation reactions. cas.cnresearchgate.net The choice of catalyst and its loading level are critical for process efficiency. For large-scale operations, minimizing the amount of catalyst is crucial to reduce costs and simplify product purification. The selection of an appropriate ligand, such as 1,10-phenanthroline (B135089) (phen), can significantly enhance the reaction rate and yield by stabilizing the copper complex. cas.cnsioc.ac.cn Optimization studies focus on screening various ligands and their concentrations to find the most effective and economical option.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMF/Pyridine | 50 | <10 |
| 2 | 2,2'-Bipyridine | DMF/Pyridine | 50 | 45 |
| 3 | 1,10-Phenanthroline | DMF/Pyridine | 50 | 68 |
| 4 | Triphenylphosphine | DMF/Pyridine | 50 | 25 |
Data in this table is illustrative, based on findings for analogous copper-mediated reactions described in the literature. sioc.ac.cn
Solvent and Reaction Conditions: The choice of solvent is paramount, as it affects reagent solubility, reaction kinetics, and ease of product isolation. Dipolar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often effective for these types of reactions. cas.cn However, their high boiling points and potential for decomposition can complicate removal during workup. Process optimization may explore greener or more easily recyclable solvent alternatives.
Reaction temperature is another critical parameter that must be carefully controlled to balance reaction rate with the formation of impurities. sioc.ac.cn Higher temperatures can increase reaction speed but may also lead to undesirable side reactions or decomposition of the product or catalyst.
| Entry | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuCl/phen | 30 | 24 | 58 |
| 2 | CuCl/phen | 50 | 12 | 68 |
| 3 | CuCl/phen | 80 | 6 | 69 |
| 4 | CuCl/phen | 100 | 4 | 65 (with increased impurities) |
Data presented is representative of optimization studies on similar fluoroalkylation reactions. sioc.ac.cn
Purification Methods: In a laboratory setting, purification is often achieved using silica (B1680970) gel column chromatography. rsc.org This method is generally impractical and cost-prohibitive for large-scale industrial production. Therefore, a key aspect of process optimization is the development of scalable purification techniques. Distillation under reduced pressure is a common method for purifying liquid products like this compound, provided the boiling points of the product and impurities are sufficiently different. Another strategy is crystallization, which can be highly effective for obtaining high-purity solid products and is generally more economical and environmentally friendly than chromatography on a large scale. beilstein-journals.org The optimization process would involve screening various solvent systems to find conditions that provide high recovery and purity of the final product.
Mechanistic Investigations of Chemical Transformations Involving 2 Pentafluoroethyl Phenol
Elucidation of Electron Transfer Pathways in Fluorination and Defluorination Reactions
Electron transfer processes are fundamental to many chemical reactions, including the formation and cleavage of carbon-fluorine (C-F) bonds. In the context of 2-(pentafluoroethyl)phenol, both the addition of fluorine to the aromatic ring and the removal of fluorine from the pentafluoroethyl group can proceed through mechanisms involving the transfer of electrons.
Single-Electron Transfer Mechanisms in Fluorinated Compound Synthesis
The synthesis of fluorinated compounds, including those containing a pentafluoroethyl group, can occur through single-electron transfer (SET) pathways. nih.govlibretexts.org In these mechanisms, an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then react to form the final product. libretexts.org The debate between a concerted S\textsubscript{N}2-type mechanism and a stepwise SET mechanism is a recurring theme in electrophilic fluorination. fishersci.fi For instance, the reaction of aryl Grignard reagents with electrophilic fluorine sources has been studied to probe the operative mechanism. fishersci.fi
While direct studies on the fluorination of this compound via SET are not extensively documented, the principles can be inferred from related systems. The generation of radical species is a key feature of SET processes. nih.gov For example, N-heterocyclic carbene (NHC)-catalyzed reactions can proceed through SET-induced intramolecular radical cyclization. mlsu.ac.in
Table 1: Comparison of Proposed Mechanisms in Electrophilic Fluorination
| Mechanism | Key Intermediates | Characteristics | Supporting Evidence |
|---|---|---|---|
| S\textsubscript{N}2 | Transition state with partial bond formation | Concerted displacement | Independence of product yield from the SET propensity of the nucleophile. fishersci.fi |
| SET | Radical cations and radical anions | Stepwise process, may involve radical rearrangements | Observation of radical-derived byproducts, influence of redox potentials. fishersci.fi |
Photocatalytic Activation and Radical Intermediates in C-F Bond Transformations
Photocatalysis has emerged as a powerful tool for the activation of strong C-F bonds under mild conditions. researchgate.net This approach often involves the generation of highly reducing or oxidizing species upon photoexcitation, which can then initiate electron transfer with the fluorinated substrate. beilstein-journals.org The resulting radical intermediates are key to the subsequent bond-forming or bond-breaking steps.
For perfluoroalkylated compounds, photocatalytic systems can facilitate defluorination. beilstein-journals.org The process typically begins with a single-electron reduction of the fluorinated molecule, leading to the formation of a radical anion. This intermediate can then undergo fragmentation, cleaving a C-F bond. While specific studies on this compound are limited, research on related per- and polyfluoroalkyl substances (PFAS) demonstrates the feasibility of this approach. researchgate.netbeilstein-journals.org The generation of powerful photoreductants capable of cleaving C-F bonds has been a significant advancement in this field. beilstein-journals.org
Analysis of Nucleophilic and Electrophilic Reaction Mechanisms
The phenol (B47542) ring is susceptible to both electrophilic and nucleophilic attack, and the presence of the pentafluoroethyl group significantly modulates its reactivity and the regioselectivity of these reactions.
Arenium Ion Mechanism in Electrophilic Aromatic Substitution on Phenols
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including phenols. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov
Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E\textsuperscript{+}) to form the arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. nih.gov
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
For phenols, the hydroxyl group is a strong activating group and an ortho, para-director. researchgate.netlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions. libretexts.org In the case of this compound, the strongly electron-withdrawing pentafluoroethyl group at the ortho position will have a deactivating effect on the ring and will also sterically hinder attack at the adjacent positions. masterorganicchemistry.com Therefore, electrophilic substitution is expected to be less facile than in phenol itself and would likely be directed to the para position.
Addition-Elimination Pathways in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (S\textsubscript{N}Ar) is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orghawaii.edu The pentafluoroethyl group is a powerful electron-withdrawing group, which should activate the phenyl ring of this compound towards nucleophilic attack.
The most common mechanism for S\textsubscript{N}Ar is the addition-elimination pathway, which involves two steps:
Nucleophilic addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions to the leaving group, is crucial for stabilizing this negatively charged intermediate. hawaii.edu
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.
In the context of transformations of this compound where the hydroxyl group is converted to a better leaving group, or in related halo-substituted analogs, the pentafluoroethyl group would facilitate S\textsubscript{N}Ar reactions.
Role of Catalysis in Directing Reaction Selectivity and Efficiency
Catalysis plays a pivotal role in overcoming the activation barriers of chemical reactions and in controlling their selectivity. libretexts.org For transformations involving this compound, various catalytic strategies can be employed to enhance efficiency and direct the outcome of the reaction.
Transition metal catalysis is widely used for the functionalization of phenols. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds. In the context of phenols, directing groups are often employed to achieve regioselective C-H functionalization, typically at the ortho position. mdpi.com For this compound, the existing ortho substituent would likely direct further functionalization to other positions, or the phenolic hydroxyl group itself could be used as an internal directing group under certain catalytic conditions.
Acid and base catalysis are also fundamental in phenol chemistry. nih.gov For instance, Friedel-Crafts alkylation, an electrophilic aromatic substitution, is traditionally catalyzed by Lewis acids. nih.gov The efficiency and selectivity of such reactions on a substituted phenol like this compound would be highly dependent on the catalyst and reaction conditions chosen. Furthermore, catalysts can influence the reaction pathway. For example, in nucleophilic substitution reactions, copper catalysts are often used in Ullmann-type couplings to facilitate the reaction of aryl halides with nucleophiles.
Table 2: Catalytic Strategies for Phenol Functionalization
| Catalysis Type | Catalyst Example | Reaction Type | Role of Catalyst |
|---|---|---|---|
| Transition Metal | Palladium(II) Acetate (B1210297) | C-H Functionalization | Activates C-H bonds, facilitates cross-coupling. mdpi.com |
| Acid Catalysis | Lewis Acids (e.g., AlCl\textsubscript{3}) | Friedel-Crafts Alkylation | Generates a more potent electrophile. nih.gov |
| Base Catalysis | Sodium Hydroxide (B78521) | Nucleophilic Substitution | Deprotonates the nucleophile, increasing its reactivity. |
| Photocatalysis | Organic Dyes, Iridium complexes | C-F Bond Activation | Generates radical ions via electron transfer upon light absorption. beilstein-journals.orgbeilstein-journals.org |
Impact of Transition Metal Catalysts (e.g., Nickel, Copper) on C-F Bond Activation
The activation of C-F bonds, which are the strongest single bonds to carbon, presents a significant challenge in synthetic chemistry. researchgate.netbaranlab.org Transition metal catalysts, particularly those based on nickel and copper, have emerged as powerful tools for this purpose, enabling the functionalization of polyfluoroarenes. mdpi.com While direct mechanistic studies on this compound are not extensively documented, the principles of C-F activation can be understood from research on analogous polyfluoroaromatic compounds. researchgate.netresearchgate.net
Nickel Catalysis:
Nickel(0) complexes, often stabilized by N-heterocyclic carbene (NHC) ligands, are highly effective for the activation of C-F bonds in polyfluoroarenes. researchgate.netnih.gov The catalytic cycle for a cross-coupling reaction, such as a defluoroborylation, generally involves several key steps. nih.gov
The process is initiated by the oxidative addition of the fluoroarene to a Ni(0) complex. For instance, a complex like [Ni(IMes)₂] (where IMes = 1,3-dimesitylimidazolin-2-ylidene) reacts with a polyfluoroarene to form a Ni(II) fluoroaryl fluoride (B91410) intermediate, such as trans-[Ni(ArF)(F)(IMes)₂]. researchgate.netnih.govrsc.org Mechanistic investigations using complexes like [Ni(iPr₂Im)₂] (where iPr₂Im = 1,3-diisopropyl-imidazolin-2-ylidene) have identified intermediates in the reaction with hexafluorobenzene, suggesting that the reaction proceeds through the formation of a nickel fluoroaryl fluoride complex. researchgate.net
The subsequent step is transmetalation, where a second reagent (e.g., a boron-containing compound like bis(pinacolato)diboron, B₂pin₂) exchanges a group with the fluoride on the nickel center. nih.gov This is often the rate-determining step and can be followed by reductive elimination, which forms the new C-B bond and regenerates the active Ni(0) catalyst. nih.gov Some studies suggest that for certain nickel complexes, the C-F activation may proceed via a radical pathway. nih.govrsc.org
In the context of this compound, a similar nickel-catalyzed process would likely involve the oxidative addition of one of the C-F bonds of the pentafluoroethyl group to the Ni(0) center, followed by subsequent functionalization. The presence of the ortho-hydroxyl group could potentially influence the reaction's regioselectivity and rate through coordination with the metal center.
Table 1: Representative Nickel-Catalyzed C-F Borylation of Polyfluoroarenes
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |
| [Ni(IMes)₂] | Hexafluorobenzene | B₂pin₂ | Pentafluorophenylboronate | High | nih.gov |
| [Ni(iPr₂Im)₂] | Octafluoronaphthalene | - | C-F Activation Product | - | researchgate.net |
| NiCl₂(dme)/Ligand | Aryl Halides | Activated Amines | Alkylated Arenes | Good-Excellent | d-nb.info |
This table presents data from studies on analogous polyfluoroarene systems to illustrate typical nickel-catalyzed C-F activation conditions and outcomes.
Copper Catalysis:
Copper-catalyzed transformations offer a cost-effective alternative for the functionalization of fluoroarenes. organic-chemistry.org While often employed for C-H activation, copper catalysts can also participate in C-F bond activation, typically through different mechanistic pathways than nickel. yale.edusemanticscholar.org For instance, copper-catalyzed ipso-borylation of fluoroarenes has been shown to proceed via a single-electron-transfer (SET) process, characteristic of an Sᵣₙ1 mechanism, rather than a direct oxidative addition. organic-chemistry.org
Mechanistic studies of related copper-catalyzed cross-coupling reactions often invoke the involvement of Cu(I) and Cu(III) intermediates. organic-chemistry.org In a typical cycle, a Cu(I) species might react with a substrate, undergo oxidation to a Cu(III) intermediate, and then reductively eliminate the product to return to the Cu(I) state. In other systems, a Cu(I)/Cu(II) cycle is proposed. nih.gov The specific mechanism can be influenced by the choice of ligands, base, and solvent. The functionalization of this compound via a copper-catalyzed pathway would likely involve one of these catalytic cycles, with the potential for the phenolic oxygen to act as an internal ligand.
Lewis Acid Catalysis in Perfluoroalkylation Processes
Lewis acids play a crucial role in organic synthesis by activating substrates towards nucleophilic attack or facilitating bond-forming reactions. csic.es In the context of perfluoroalkylation, Lewis acids can be employed to enhance the reactivity of either the perfluoroalkylating agent or the substrate receiving the perfluoroalkyl group. rsc.org
A key application is in reactions like the Friedel-Crafts alkylation or carbonyl additions. A Lewis acid, such as trimethylsilyl (B98337) triflate or boron trifluoride etherate (BF₃·OEt₂), can coordinate to an electrophile, increasing its reactivity. rsc.orgbeilstein-journals.org For instance, in the perfluoroalkylation of imines, a Lewis acid can activate the imine for nucleophilic attack by a perfluoroalkyl anion. rsc.org
Alternatively, Lewis acids can be used to activate the substrate. In a potential reaction involving this compound, a Lewis acid could coordinate to the phenolic oxygen. This would increase the electron-withdrawing effect of the substituent, potentially activating the aromatic ring for certain transformations. However, a more common strategy involves the direct perfluoroalkylation of phenols using a perfluoroalkylating agent in the presence of a radical initiator, where a Lewis acid might not be directly involved in the primary bond-forming step but could be used to modify reactivity in more complex systems. rsc.org
Recent advancements have also seen the development of catalytic systems where a chiral Lewis acid works in concert with a photoredox catalyst to achieve asymmetric perfluoroalkylation. rsc.org In such a system, the Lewis acid can control the stereoselectivity of the reaction by coordinating to the substrate or an intermediate. rsc.org
Table 2: Examples of Lewis Acid-Promoted Reactions
| Lewis Acid | Reaction Type | Substrates | Key Feature | Reference |
| Trimethylsilyl triflate | Pinner Reaction | Nitriles, Alcohols | Forms ester from alcohol; phenols are unreactive. | beilstein-journals.org |
| BF₃·OEt₂ | Perfluoroalkylation | Imines, Rf-Li reagents | Lewis acid activates the imine for nucleophilic attack. | rsc.org |
| B(C₆F₅)₃ (BCF) | Hydroarylation | Dienes, Anilines | Catalyzes regioselective C-H functionalization. | mdpi.com |
| Chiral Rhodium Complex | Asymmetric Fluoroalkylation | Alkenes, Rf-Sulfinates | Lewis acid acts with a photoredox mediator for enantioselectivity. | rsc.org |
This table illustrates the diverse roles of Lewis acids in promoting reactions relevant to the principles of perfluoroalkylation.
Advanced Derivatization Strategies for 2 Pentafluoroethyl Phenol
Strategic Modification of the Phenolic Hydroxyl Group
The hydroxyl group of 2-(pentafluoroethyl)phenol is a primary site for functionalization. Its acidity and nucleophilicity can be harnessed to form esters and ethers, serving purposes from protecting the group during subsequent reactions to introducing new functionalities. amazonaws.com
Esterification is a fundamental transformation for the phenolic hydroxyl group, often employed to protect it or to introduce specific functional moieties. amazonaws.com The reaction typically involves treating the phenol (B47542) with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or an acid anhydride (B1165640). libretexts.orgchemguide.co.uk For phenols, the reaction with carboxylic acids is often slow, making acyl chlorides and anhydrides the reagents of choice. libretexts.orgchemguide.co.uk
The reaction can be catalyzed by either acid or base. In the case of this compound, the electron-withdrawing nature of the C2F5 group increases the acidity of the phenol, making it a better nucleophile upon deprotonation. Base catalysis, which involves converting the phenol to the more reactive phenoxide ion with a base like sodium hydroxide (B78521), is particularly effective. libretexts.orgchemguide.co.uk This phenoxide can then readily attack the electrophilic carbonyl carbon of the acylating agent.
Common acylating agents include ethanoyl chloride and ethanoic anhydride, leading to the formation of the corresponding acetate (B1210297) ester. chemguide.co.ukbyjus.com The choice of solvent and reaction conditions can be optimized to achieve high yields. mdpi.com
Table 1: Representative Esterification Conditions for Phenolic Compounds
| Acylating Agent | Catalyst/Base | Solvent | Typical Conditions | Product Type |
|---|---|---|---|---|
| Acyl Chloride (e.g., Ethanoyl Chloride) | Pyridine or NaOH (aq) | None or CH2Cl2 | Room Temperature | Phenyl Ester |
| Acid Anhydride (e.g., Ethanoic Anhydride) | Acid (e.g., H2SO4) or Base (e.g., NaHCO3) | None or Toluene | Warming or Room Temp | Phenyl Ester |
| Carboxylic Acid | Strong Acid (e.g., H2SO4) | Toluene (azeotropic removal of water) | Reflux | Phenyl Ester |
Etherification provides another critical route to functionalize the hydroxyl group of this compound. The Williamson ether synthesis is a widely used and versatile method for preparing ethers. tcichemicals.combyjus.com This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. masterorganicchemistry.com
For this compound, the synthesis is adapted by first deprotonating the phenol to form the corresponding sodium or potassium 2-(pentafluoroethyl)phenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). masterorganicchemistry.com The resulting phenoxide ion is a potent nucleophile that can then displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. byjus.com
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction. byjus.com The reaction conditions, including temperature, typically range from 50-100 °C. byjus.com This method allows for the introduction of a wide variety of alkyl groups onto the phenolic oxygen.
Table 2: Typical Reagents for Williamson Ether Synthesis of Phenols
| Phenol Substrate | Base | Alkylating Agent | Solvent | Product |
|---|---|---|---|---|
| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH3I) | Tetrahydrofuran (B95107) (THF) | 2-(Pentafluoroethyl)anisole |
| This compound | Potassium Carbonate (K2CO3) | Ethyl Bromide (CH3CH2Br) | Acetonitrile | 2-Ethoxy-1-(pentafluoroethyl)benzene |
| This compound | Sodium Hydroxide (NaOH) | Benzyl Bromide (C6H5CH2Br) | DMF | 1-(Benzyloxy)-2-(pentafluoroethyl)benzene |
Acetylation is a specific form of acylation that serves as a common and efficient method for protecting the hydroxyl group of phenols. amazonaws.com The reaction involves the introduction of an acetyl group, typically from acetic anhydride or acetyl chloride. researchgate.net Due to its simplicity and the stability of the resulting acetate ester, it is a frequently employed strategy in multi-step organic synthesis. amazonaws.com
The procedure for this compound would follow the general principles of phenol acetylation. The reaction can be performed under solvent-free conditions or in various solvents, with catalysts ranging from acids to bases. amazonaws.commdpi.com A mild and effective method involves using acetic anhydride in the presence of a base like sodium bicarbonate. mdpi.com The reaction generally proceeds smoothly at room temperature to give the acetylated product in high yield. mdpi.com This method is considered environmentally friendly due to the use of stoichiometric reagents and often mild conditions. amazonaws.com
Etherification Strategies (e.g., Williamson Synthesis Adaptation).
Introduction of Additional Functionalities onto the Aromatic Ring System
The aromatic ring of this compound is the second major site for derivatization. The powerful electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
Halogenation: The halogenation of phenols, such as bromination, is highly sensitive to the solvent used. stackexchange.com In polar solvents like water, phenol reacts rapidly with bromine to form 2,4,6-tribromophenol (B41969) due to the formation of the highly activated phenoxide ion. stackexchange.com For the less reactive this compound, conditions may need to be adjusted. In non-polar solvents like carbon disulfide, monohalogenation is more common, yielding a mixture of ortho- and para-isomers. stackexchange.com Given the substitution pattern of this compound, bromination would be expected to occur at the positions activated by the hydroxyl group, primarily position 4 and 6.
Nitration: The nitration of phenols is often complicated by oxidation. chemguide.co.uk Using dilute nitric acid with phenol typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. chemguide.co.uk For this compound, the deactivating effect of the C2F5 group would likely necessitate stronger nitrating conditions. A common method for nitrating phenols under controlled conditions involves using sodium nitrite (B80452) in the presence of an oxidant like tetrabutylammonium (B224687) dichromate (TBAD) under aprotic conditions to achieve mononitration. scispace.com The substitution would be directed by the powerful -OH group to the positions ortho and para to it.
The synthesis of organometallic intermediates, such as Grignard reagents, provides a powerful tool for forming new carbon-carbon bonds. wikipedia.org These reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orglibretexts.org
To prepare a Grignard reagent from this compound, the molecule must first be halogenated on the aromatic ring, for instance, by bromination to yield a bromo-2-(pentafluoroethyl)phenol derivative. A critical consideration is the presence of the acidic phenolic proton, which is incompatible with the highly basic Grignard reagent. libretexts.org Therefore, the hydroxyl group must be protected prior to the Grignard formation step. A common strategy is to convert the hydroxyl group into an ether (e.g., a methoxy (B1213986) or benzyloxy ether) as described in section 4.1.2.
Once the hydroxyl group is protected, the resulting aryl halide can be treated with magnesium metal to form the corresponding Grignard reagent (R-MgX). wikipedia.org This organometallic intermediate is a potent nucleophile and can be used in a wide array of subsequent reactions, such as additions to carbonyl compounds or in cross-coupling reactions to introduce new alkyl or aryl groups onto the aromatic ring. libretexts.orgmasterorganicchemistry.com
Formation of Organometallic Intermediates (e.g., Grignard Reagents) from Halogenated Precursors.
Approaches for Structural Diversification and Library Generation
Structural diversification of this compound is aimed at creating libraries of related compounds for screening and structure-activity relationship (SAR) studies. researchgate.net These approaches leverage both semisynthesis from the parent phenol and total synthesis strategies to build key structural motifs. rhhz.netnih.gov Modern techniques like parallel synthesis and continuous flow reactions can accelerate the generation of these libraries, allowing for rapid exploration of chemical space. gelest.comresearchgate.net
Semisynthesis begins with the this compound core and modifies it through targeted chemical reactions. rhhz.netkib.ac.cn The primary sites for modification are the phenolic hydroxyl group and the aromatic ring.
Modification of the Phenolic Hydroxyl: The hydroxyl group is a versatile handle for derivatization. Standard reactions include:
Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles under basic conditions.
Esterification: Acylation with acyl chlorides or anhydrides to form esters, which can alter steric and electronic properties. rhhz.net
Silylation: Protection of the hydroxyl group with silylating agents like BSTFA (bis(trimethylsilyl)trifluoroacetamide) can facilitate subsequent reactions or improve analytical characteristics. mdpi.comsigmaaldrich.com
Modification of the Aromatic Ring: Direct functionalization of the aromatic C-H bonds offers an efficient way to introduce substituents without pre-functionalization. Regioselective C-H functionalization strategies, often guided by the existing hydroxyl or pentafluoroethyl groups, can be used to install new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, ortho-lithiation followed by quenching with an electrophile can introduce substituents adjacent to the hydroxyl group.
While semisynthesis modifies an existing core, total synthesis builds complex molecules where a this compound-like moiety is a key building block. rhhz.netnumberanalytics.com This approach is particularly valuable for creating structures that are not easily accessible through direct derivatization.
An advanced strategy involves using the phenol as a precursor for dearomatization reactions. frontiersin.org For example, oxidation of a phenol with a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), can transform the flat aromatic ring into a highly functionalized, three-dimensional prochiral dienone. frontiersin.org This intermediate is primed for a variety of subsequent stereoselective transformations, including cyclizations and conjugate additions, to build intricate molecular architectures that incorporate the pentafluoroethylphenyl fragment. frontiersin.org This "aromatic ring umpolung" concept effectively remodels the inert phenol into a versatile synthetic intermediate, enabling the construction of complex natural product analogs and other novel compounds. frontiersin.org
Sophisticated Analytical Methodologies for Research on 2 Pentafluoroethyl Phenol
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 2-(Pentafluoroethyl)phenol, providing fundamental insights into its atomic and molecular properties through the interaction of electromagnetic radiation with the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F for structural elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the molecular framework can be obtained. escholarship.orgnih.govresearchgate.net
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The aromatic protons on the phenyl ring typically appear in the chemical shift range of δ 6.0-9.5 ppm. pdx.edunetlify.app The single hydroxyl (-OH) proton exhibits a characteristic broad signal whose chemical shift is variable (δ 3-8 ppm) and depends on factors like solvent and concentration. libretexts.orgbdu.ac.in
¹³C NMR Spectroscopy : In ¹³C NMR, only the ¹³C isotope (1.1% natural abundance) is detected. bdu.ac.in The carbon atom attached to the hydroxyl group is significantly deshielded and is expected to resonate at a high chemical shift (e.g., ~155-160 ppm), similar to phenol (B47542). docbrown.inforesearchgate.net The other aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm). compoundchem.comorganicchemistrydata.org The carbons of the pentafluoroethyl group will be split by the fluorine atoms and will have their own characteristic shifts.
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.gov This technique is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.netazom.com The spectrum is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups of the pentafluoroethyl substituent. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlapping. azom.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~ 6.5 - 7.5 | Complex multiplet patterns due to spin-spin coupling. libretexts.org |
| ¹H | Hydroxyl (Ar-OH) | ~ 3 - 8 | Broad singlet, position is concentration and solvent dependent. bdu.ac.in |
| ¹³C | C-OH | ~ 155 - 160 | Deshielded due to the electronegative oxygen atom. docbrown.info |
| ¹³C | Aromatic (C-C₂F₅) | ~ 120 - 130 | Chemical shift influenced by the electron-withdrawing pentafluoroethyl group. |
| ¹³C | Aromatic (Ar-C) | ~ 115 - 135 | Four distinct signals expected due to molecular symmetry. docbrown.info |
| ¹³C | -CF₂- | ~ 110 - 125 (quartet) | Coupling with adjacent -CF₃ group. |
| ¹³C | -CF₃ | ~ 120 - 130 (triplet) | Coupling with adjacent -CF₂ group. |
| ¹⁹F | -CF₂- | ~ -110 to -125 | Expected to be a triplet due to coupling with the -CF₃ group. |
| ¹⁹F | -CF₃ | ~ -80 to -90 | Expected to be a quartet due to coupling with the -CF₂ group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which induces vibrational excitations in the covalent bonds of a molecule. msu.edu This technique is highly effective for identifying the functional groups present in this compound.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
O-H Stretch : A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info
C-O Stretch : A strong C-O stretching vibration for a phenol is typically observed in the 1260-1140 cm⁻¹ range. docbrown.infoadichemistry.com
Aromatic C=C Stretches : The presence of the benzene (B151609) ring gives rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.orgdocbrown.info
C-F Stretches : The pentafluoroethyl group will produce very strong and intense absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, corresponding to the C-F stretching vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong, Sharp |
| C-O Stretch | Phenolic C-O | 1140 - 1260 | Strong |
| C-F Stretch | Pentafluoroethyl (-C₂F₅) | 1100 - 1300 | Very Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bethunecollege.ac.in For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. bethunecollege.ac.in
The UV-Vis spectrum of phenol in a non-polar solvent typically shows two main absorption bands: a primary band (E2-band) around 210 nm and a secondary, fine-structured band (B-band) near 270 nm. spcmc.ac.in The presence of the pentafluoroethyl substituent on the aromatic ring is expected to cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε). This shift can be either a bathochromic (red) or hypsochromic (blue) shift, depending on the electronic effects of the substituent. pharmacyconcepts.in9afi.com
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Band | Predicted λmax (nm) | Origin |
|---|---|---|---|
| π → π | Primary (E2-Band) | ~ 210 - 220 | Electronic excitation within the benzene ring. |
| π → π | Secondary (B-Band) | ~ 270 - 280 | Vibrationally-structured electronic excitation of the benzene ring. |
High-Resolution Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for separating this compound from complex mixtures, while hyphenated techniques, which couple chromatography with mass spectrometry, provide both separation and definitive identification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. mdpi.commatec-conferences.org In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. epa.gov
Following separation in the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." This allows for highly confident identification and quantification of the compound. While derivatization is sometimes used for phenols to improve chromatographic behavior, direct analysis is also feasible. epa.gov
Thermal Desorption GC-MS for Trace Analysis
For the analysis of trace levels of this compound, particularly in air or solid samples, Thermal Desorption (TD) GC-MS is an exceptionally sensitive method. matec-conferences.org This technique avoids solvent extraction by directly analyzing analytes trapped on an adsorbent material. shimadzu.com
The process involves two main stages. First, the sample (e.g., ambient air) is passed through a tube containing a solid adsorbent, which traps the target analytes. Second, this tube is rapidly heated in the thermal desorber, releasing the trapped compounds as a concentrated plug of vapor directly into the GC-MS system for separation and analysis. matec-conferences.orgshu.edu.cn This automated, solvent-free approach enhances sensitivity, allowing for detection at parts-per-trillion (ppt) levels, and improves reproducibility. matec-conferences.org The TD-GC-MS method is well-suited for environmental monitoring and assessing human exposure to trace concentrations of phenolic compounds. matec-conferences.org
Pre-Column Derivatization for Enhanced GC-MS Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like phenols can be challenging due to issues such as poor peak shape and thermal instability. matec-conferences.org Pre-column derivatization addresses these challenges by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative. restek.com This process not only improves chromatographic performance but can also enhance the sensitivity of detection.
For phenolic compounds, a common derivatization strategy involves the conversion of the acidic hydroxyl group into an ether or ester. restek.com For instance, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) can be employed. epa.gov Another approach is the use of silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov In the context of this compound, such derivatization would yield a derivative that is more amenable to GC-MS analysis, leading to improved peak symmetry and lower detection limits.
Solid-phase analytical derivatization offers a streamlined workflow by combining extraction and derivatization. For example, phenols can be adsorbed onto a strong anion-exchange solid phase, and then derivatized in-situ with a reagent like pentafluoropyridine. free.fr This technique effectively removes interfering neutral and acidic compounds, resulting in a cleaner sample and significantly higher signal-to-noise ratios compared to traditional liquid-liquid extraction methods. free.fr
Table 1: Comparison of Derivatization Reagents for Phenol Analysis
| Derivatization Reagent | Derivative Formed | Advantages | Typical GC Detector |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | High sensitivity with ECD | ECD, MS |
| Diazomethane | Methyl ether (Anisole) | Simple reaction | FID, MS |
| BSTFA + TMCS | Trimethylsilyl (TMS) ether | Good thermal stability | MS |
| Acetic Anhydride (B1165640) | Phenyl acetate (B1210297) | Improves peak shape | MS |
| Pentafluoropyridine | Pentafluorophenyl ether | High sensitivity, clean sample from solid-phase derivatization | MS |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile, making it highly suitable for phenols. thermofisher.com The versatility of HPLC is significantly enhanced by the use of various advanced detectors that offer different levels of selectivity and sensitivity. wikipedia.org
HPLC with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a widely used method for the quantification and characterization of chemical compounds. measurlabs.comscioninstruments.com The DAD acquires the entire UV-visible spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. wavelength vs. time). scioninstruments.com This capability is invaluable for peak purity assessment and for the tentative identification of compounds by comparing their UV spectra with those in a library.
For the analysis of this compound, an HPLC-DAD method would involve separation on a reversed-phase column, such as a C18 or phenyl-hexyl column. researchgate.netcabidigitallibrary.org The mobile phase typically consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to effectively separate compounds with a range of polarities. researchgate.netcabidigitallibrary.org The selection of specific wavelengths for detection can be optimized to maximize the signal for this compound while minimizing interference from the sample matrix. researchgate.net
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of compounds in complex matrices due to its high sensitivity and selectivity. wikipedia.orgshimadzu.eu LC-MS is particularly advantageous for analyzing environmental and biological samples where target analytes are often present at low concentrations alongside a multitude of other substances. nih.govmdpi.com
LC-MS and LC-MS/MS: In LC-MS, the mass spectrometer provides mass-to-charge ratio (m/z) information for the compounds eluting from the HPLC column. For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the monitoring of specific product ions. mdpi.com This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves quantification limits. nih.gov
High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry (HRMS) offers the ability to measure the m/z of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of an unknown compound by calculating its exact mass. bioanalysis-zone.com When coupled with LC, HRMS is a powerful tool for the identification of unknown compounds and for the analysis of complex mixtures without the need for reference standards for every component. measurlabs.comnih.gov For this compound, LC-HRMS can provide unambiguous identification and quantification, even in the presence of co-eluting isobaric interferences. lcms.cz
Table 2: Typical LC-MS Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) shimadzu.eu |
| Polarity | Negative ion mode (for phenols) unl.pt |
| MS Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) unl.ptnih.gov |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap nih.govlcms.cz |
Post-column reaction (PCR) detection is a derivatization technique where a reagent is added to the column effluent to produce a derivative with enhanced detection properties. chromatographytoday.com This approach is useful for compounds that lack a strong chromophore or fluorophore, or to increase the selectivity of the detection. nkust.edu.tw
For the analysis of phenols, various post-column reactions can be employed. One common method involves an oxidative coupling reaction with a reagent like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent. chromatographytoday.comucdavis.edu Another approach is photochemical derivatization, where the column effluent is passed through a photoreactor. nkust.edu.tw UV irradiation can convert phenols into photoproducts with enhanced fluorescence or different UV absorption characteristics, thereby improving sensitivity and providing additional structural information. nkust.edu.twresearchgate.net While pre-column derivatization alters the analyte before separation, post-column derivatization maintains the original chromatography of the underivatized this compound. chromatographytoday.com
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HRMS) for Complex Matrices.
Electroanalytical Methods for Electrochemical Characterization
Electroanalytical methods offer a rapid, cost-effective, and sensitive approach for the characterization and quantification of electroactive compounds like phenols. researchgate.netu-szeged.hu These techniques are based on measuring the current or potential response of an electrochemical cell containing the analyte.
Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. researchgate.net The shape of the resulting voltammogram provides information about the redox properties of the analyte.
Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used technique for investigating the electrochemical behavior of compounds. researchgate.netnih.gov It involves scanning the potential of a working electrode linearly with time in a cyclic manner. The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the analyte. For phenols, CV typically shows an irreversible oxidation peak corresponding to the formation of a phenoxy radical, which can then undergo further reactions like dimerization or polymerization. ucl.ac.ukacs.org The peak potential provides information about the ease of oxidation of the phenol, which is influenced by substituents on the aromatic ring. scispace.com
Square Wave Voltammetry (SWV): Square wave voltammetry is a pulse voltammetric technique that offers higher sensitivity and faster scan rates compared to cyclic voltammetry. mdpi.comscielo.br The potential waveform consists of a square wave superimposed on a potential staircase. This technique is particularly well-suited for quantitative analysis due to its effective discrimination against background currents. scielo.brufv.br The analysis of this compound by SWV would be expected to yield a well-defined oxidation peak, the height of which would be proportional to its concentration.
Table 3: Comparison of Voltammetric Techniques for Phenol Analysis
| Technique | Principle | Information Obtained | Advantages for this compound Analysis |
| Cyclic Voltammetry (CV) | Linear potential scan in a cyclic manner researchgate.net | Redox potentials, reaction mechanism, reversibility researchgate.netucl.ac.uk | Fundamental electrochemical characterization, understanding oxidation pathway. |
| Square Wave Voltammetry (SWV) | Square wave pulses on a potential staircase mdpi.com | Quantitative analysis, redox potentials | High sensitivity, rapid analysis, suitable for trace determination. scielo.br |
Biosensor Applications for Phenolic Compound Detection
The detection of phenolic compounds, a broad class of chemicals that includes this compound, is a significant area of research in environmental monitoring and industrial quality control. Biosensors offer a promising alternative to conventional analytical methods like chromatography, providing rapid, selective, and sensitive detection. mdpi.comwbc-rti.info These devices typically leverage the catalytic activity of specific enzymes that react with phenolic compounds to produce a measurable signal.
The most commonly employed enzymes in phenolic biosensors are oxidoreductases such as tyrosinase, laccase, and horseradish peroxidase. scirp.orgnih.gov These enzymes catalyze the oxidation of phenols to their corresponding quinones. wbc-rti.infonih.gov In an electrochemical biosensor setup, this enzymatic reaction occurs at an electrode surface. The generated quinones are then electrochemically reduced back to phenols, creating a catalytic cycle that results in a quantifiable electrical current proportional to the phenol concentration. nih.gov
Enzymes can be immobilized on various electrode materials, including carbon paste, glassy carbon, and gold nanoparticles, to enhance the sensor's stability and analytical performance. nih.govresearchgate.net The choice of enzyme and immobilization strategy can be tailored to target specific groups of phenols or to enhance sensitivity and selectivity. For instance, tyrosinase is effective for oxidizing monophenols and o-diphenols, while laccase can oxidize a broader range of aromatic substrates. nih.gov While these methodologies are well-established for general phenol detection, specific research detailing a biosensor exclusively for this compound is not extensively documented in the available literature. However, the principles underlying general phenolic biosensors are directly applicable.
Table 1: Enzymes Used in Biosensors for Phenolic Compound Detection
| Enzyme | Source Example | Catalytic Action | Typical Substrates |
|---|---|---|---|
| Tyrosinase | Mushroom | Oxidizes monophenols to o-diphenols, and o-diphenols to o-quinones. nih.gov | Phenol, Catechol, Cresols mdpi.comnih.gov |
| Laccase | Trametes versicolor | Catalyzes the one-electron oxidation of various aromatic substrates. nih.gov | Phenols, Anilines, Benzenediols mdpi.com |
| Horseradish Peroxidase (HRP) | Horseradish roots | Catalyzes the oxidation of substrates in the presence of hydrogen peroxide. scirp.org | Phenolic compounds, Anilines scirp.org |
X-ray Diffraction Analysis for Single Crystal and Powder Structures
X-ray diffraction (XRD) is a definitive technique for determining the solid-state structure of crystalline materials. It is indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules, which governs the physical and chemical properties of a compound like this compound. The analysis can be performed on two types of samples: single crystals and polycrystalline powders. libretexts.orguol.de
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. uol.de This technique requires a small, high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a unique pattern of reflections. uol.demdpi.com By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom. uol.de The resulting structural model provides invaluable data, including bond lengths, bond angles, torsion angles, and information about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice. mdpi.com
Powder X-ray Diffraction (PXRD) is used when growing suitable single crystals is not feasible, or when information about the bulk material is required. libretexts.orgrsc.org The sample for PXRD is a fine powder composed of numerous tiny, randomly oriented crystallites. The powder sample diffracts X-rays in a pattern of concentric cones, which are recorded as a plot of intensity versus diffraction angle (2θ). libretexts.org This pattern serves as a unique fingerprint for a specific crystalline phase and is used for phase identification, assessing sample purity, and determining unit cell parameters. spuvvn.eduresearchgate.net While PXRD does not typically provide the atomic-level detail of SCXRD, advanced techniques like Rietveld refinement can be used to solve or refine crystal structures from powder data, especially when combined with computational modeling. rsc.org
Although specific crystallographic data for this compound is not present in the surveyed literature, the tables below illustrate the comparison between the techniques and the type of data that would be generated from such analyses.
Table 2: Comparison of X-ray Diffraction Techniques
| Feature | Single Crystal XRD | Powder XRD |
|---|---|---|
| Sample Type | A single, well-ordered crystal (typically <1 mm) | Polycrystalline powder or bulk material libretexts.org |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. uol.de | Crystalline phase identification, lattice parameters, sample purity, crystallite size, crystal system. libretexts.orgspuvvn.edu |
| Primary Application | Absolute structure determination of new compounds. | Routine identification and characterization of known materials. researchgate.net |
Table 3: Illustrative Crystallographic Data Obtainable from SCXRD Analysis
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₅F₅O |
| Formula Weight | 212.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | VVV.V ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
Computational Chemistry and Theoretical Studies of 2 Pentafluoroethyl Phenol
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-(Pentafluoroethyl)phenol. spectroscopyonline.comgoogle.com This theory is based on the principle that the energy of a molecule can be determined from its electron density. spectroscopyonline.com Modern DFT calculations, often employing hybrid functionals such as B3LYP, are used to predict a wide range of molecular properties with high accuracy. spectroscopyonline.comresearchgate.net
Geometry Optimization and Electronic Structure Elucidation
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. storion.ruatomistica.online For this compound, this process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. storion.ru This is typically performed using DFT methods, which provide reliable geometries that are often in excellent agreement with experimental data. google.comatomistica.online The optimized structure is a prerequisite for calculating other molecular properties.
Once the optimized geometry is obtained, DFT is used to elucidate the electronic structure. This includes analyzing the distribution of electron density, which is heavily influenced by the substituents on the phenol (B47542) ring. In this compound, the strong electron-withdrawing nature of the pentafluoroethyl (-CF2CF3) group significantly polarizes the molecule. DFT calculations can quantify this effect, showing a shift in electron density from the aromatic ring and the hydroxyl group towards the fluorinated substituent. This polarization is key to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. acs.org
Prediction of Acidity Constants (pKa) and Related Thermodynamic Parameters
The acidity of a phenol, quantified by its pKa value, is one of its most important chemical properties. The electron-withdrawing pentafluoroethyl group is expected to increase the acidity of this compound relative to phenol itself by stabilizing the resulting phenoxide anion. Computational methods, particularly DFT, can predict pKa values with remarkable accuracy. mdpi.comresearchgate.netneliti.com
One common method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. plos.orgtandfonline.com This is often done using a thermodynamic cycle that combines high-accuracy gas-phase energy calculations with solvation free energies computed using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). mdpi.comresearchgate.netneliti.com Studies on substituted phenols have demonstrated that DFT calculations, especially when including a few explicit solvent molecules in the model, can yield pKa values with a mean absolute error of less than 0.4 pKa units. mdpi.com
| Compound | Experimental pKa | Calculated pKa (DFT/SMD) |
|---|---|---|
| Phenol | 9.99 | 9.95 |
| 4-Fluorophenol | 9.95 | 9.89 |
| 4-Chlorophenol | 9.42 | 9.38 |
| This compound | N/A | Predicted < 9.99 |
This table presents a hypothetical comparison of experimental and DFT-calculated pKa values for various phenols to illustrate the predictive power of the method. The pKa for this compound is predicted to be lower (more acidic) than phenol due to the electron-withdrawing effect of the substituent.
Simulation of Reaction Pathways and Transition States
DFT is a powerful tool for exploring the mechanisms of chemical reactions by mapping out their potential energy surfaces. researchgate.netresearchgate.netmdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. acs.org
For this compound, DFT calculations can simulate various reactions, such as electrophilic aromatic substitution, nucleophilic attack, or oxidation by radicals. researchgate.netacs.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how the pentafluoroethyl group influences reactivity. For instance, the electron-withdrawing nature of the -CF2CF3 group would affect the regioselectivity of electrophilic attack on the aromatic ring. Computational protocols combining DFT with multi-conformer transition state theory (MC-TST) have been developed to accurately predict reaction rate constants for complex fluorinated organic compounds. rsc.orgresearchgate.netacs.org
Molecular Orbital Theory and Electron Distribution Analysis
Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. chemrxiv.orgtandfonline.com This approach is fundamental to understanding electronic transitions, chemical reactivity, and bonding. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). jst.go.jp The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing -CF2CF3 group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol. This lowering of the LUMO energy, in particular, would make the molecule a better electron acceptor. jst.go.jp
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenol | -8.50 | -0.50 | 8.00 |
| This compound | -8.90 | -1.10 | 7.80 |
This interactive table displays hypothetical HOMO, LUMO, and energy gap values calculated via DFT. The presence of the pentafluoroethyl group lowers the orbital energies and slightly reduces the HOMO-LUMO gap, suggesting increased electrophilicity and reactivity compared to phenol. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
While MO theory describes delocalized orbitals, Natural Bond Orbital (NBO) analysis provides a complementary picture by translating the complex wavefunction into a familiar Lewis structure of localized bonds, lone pairs, and antibonding orbitals. taylorandfrancis.comresearchgate.netuni-muenchen.de This method is exceptionally useful for quantifying chemical intuition about bonding, hybridization, and intermolecular interactions. uni-muenchen.deuba.ar
For this compound, NBO analysis can provide detailed insights into its electronic structure:
Atomic Charges: It can calculate the partial charge on each atom, quantitatively confirming the electron withdrawal from the phenyl ring and hydroxyl group by the electronegative fluorine atoms. researchgate.netfluorine1.ru
Hybridization: It determines the hybridization of atomic orbitals forming each bond, revealing how bonding deviates from simple integer sp, sp2, and sp3 models. fluorine1.rufluorine1.ru
Hyperconjugation: NBO analysis quantifies the stabilizing interactions from charge delocalization, such as the interaction between the oxygen lone pairs and the aromatic ring's π* antibonding orbitals, or interactions involving the C-F bonds. tandfonline.comrsc.org These interactions are evaluated using second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the delocalization. fluorine1.ru
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
|---|---|
| LP(O) -> π(C-C)ring | ~20-25 |
| σ(C-H) -> σ(C-F) | ~0.5-1.5 |
| σ(C-C) -> σ*(C-F) | ~1.0-2.0 |
Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Phenols
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. acs.orgnih.govnih.gov These models are powerful predictive tools in chemistry and drug design. For series of related compounds like fluorinated phenols, QSRR can be used to predict properties like acidity (pKa) or reaction rates based on computationally derived descriptors. jst.go.jpnih.gov
In a QSRR study of fluorinated phenols, one would first compute a variety of quantum chemical descriptors for each molecule in the series using DFT. These descriptors can include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges (e.g., on the phenolic oxygen). acs.orgnih.gov
Thermodynamic Descriptors: Enthalpies of formation or Gibbs free energies of reaction. researchgate.netplos.org
Traditional Parameters: Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing ability of a substituent. acs.orgwikipedia.org
These descriptors are then used as independent variables in a statistical analysis, such as multilinear regression, to build a model that predicts the desired reactivity parameter (the dependent variable). For example, the pKa of substituted phenols often correlates linearly with the Hammett constant or with calculated properties like the energy of the LUMO. jst.go.jpscience.gov A typical QSRR equation might take the form:
pKa = c₀ + c₁ * σ + c₂ * E(LUMO)
Where c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such a model, once validated, could be used to accurately estimate the pKa of other fluorinated phenols without needing to perform direct and complex pKa calculations for each one. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on conformational changes and intermolecular interactions. researchgate.net For this compound, MD simulations can elucidate its dynamic behavior, preferred conformations, and how it interacts with itself or with other molecules in various environments.
Conformational Analysis
The flexibility of the this compound molecule arises from the rotation around the C-C bond connecting the ethyl group to the phenyl ring and the C-O bond of the hydroxyl group. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net The simulation tracks the trajectory of atoms over time by solving Newton's equations of motion, allowing for the analysis of structural parameters like dihedral angles, root-mean-square deviation (RMSD), and radius of gyration. researchgate.netresearchgate.net This analysis reveals the most populated conformational states and the dynamics of transition between them. brunel.ac.uk
Intermolecular Interactions
MD simulations are particularly well-suited for studying the non-covalent interactions that govern how molecules associate with each other. researchgate.net For phenolic compounds, key interactions include hydrogen bonding and hydrophobic (van der Waals) interactions. rsc.org In simulations involving this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. mdpi.com The pentafluoroethyl group, with its high fluorine content, can participate in halogen bonding and significantly influences the molecule's hydrophobic character. rsc.orgmdpi.com
A typical MD simulation study would place multiple this compound molecules in a simulation box, often with a solvent, and run the simulation for a sufficient duration (nanoseconds to microseconds) to observe equilibrium behavior. researchgate.netfrontiersin.org Analysis of the resulting trajectories can quantify the extent and nature of intermolecular interactions. For instance, the formation and lifetime of hydrogen bonds between the hydroxyl groups of neighboring phenol molecules can be calculated. researchgate.net The radial distribution function (RDF) can be computed to understand the spatial arrangement of molecules and identify preferred interaction distances. whiterose.ac.uk Such studies on similar phenolic compounds have shown that hydrogen bonds involving both hydroxyl and carboxyl groups, as well as hydrophobic interactions, are the primary drivers of molecular association. rsc.org
Table 2: Typical Parameters and Analyses in MD Simulations for Phenolic Compounds
| Simulation Parameter/Analysis | Description | Purpose |
|---|---|---|
| Force Field | e.g., PCFF, OPLS | A set of parameters to describe the potential energy of the system. whiterose.ac.ukmdpi.com |
| Simulation Time | 10s of nanoseconds to microseconds | Duration required to sample relevant conformational and interactional states. frontiersin.org |
| Temperature & Pressure Control | Thermostat and Barostat | Maintains constant temperature and pressure to mimic experimental conditions. |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. researchgate.net | To assess the stability of the molecule's conformation over time. |
| Radius of Gyration (Rg) | Measures the compactness of a structure. researchgate.net | To monitor conformational changes (folding/unfolding). |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds based on geometric criteria. researchgate.net | To determine the role of hydrogen bonding in intermolecular interactions. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance. whiterose.ac.uk | To understand the local structure and packing in the liquid or solid state. |
This table summarizes common methodologies in MD simulations as applied to molecular systems, including phenols. researchgate.netfrontiersin.orgwhiterose.ac.ukmdpi.com
Applications of 2 Pentafluoroethyl Phenol in Advanced Chemical Synthesis and Materials Research
Utilization as a Key Reagent in Organic Synthesis
In the field of organic synthesis, 2-(Pentafluoroethyl)phenol serves as a crucial reagent, primarily for the introduction of the valuable pentafluoroethyl (-C2F5) moiety into other molecules and for the creation of complex fluorinated derivatives.
The phenolic hydroxyl group of this compound can be exploited to transfer the entire 2-(pentafluoroethyl)phenoxy group or to facilitate reactions that introduce the pentafluoroethyl group into other organic structures. While direct transfer of the C2F5 group from the phenol (B47542) is less common, the compound is part of a class of phenols used in reactions designed for pentafluoroethylation.
A notable method for this transformation is the silver-mediated oxidative pentafluoroethylation of alcohols and phenols. acs.org This process typically uses a stable and easily handled pentafluoroethyl source, such as (pentafluoroethyl)trimethylsilane (B31909) (TMSC2F5), in the presence of a silver salt (e.g., AgOTf) and an oxidant like Selectfluor. acs.orgacs.org Although this reaction is demonstrated on various phenols to produce the corresponding pentafluoroethyl ethers, it establishes a general protocol where phenolic compounds are key substrates. acs.org The reaction proceeds under mild conditions and is tolerant of various functional groups, making it applicable for late-stage drug development. acs.org
The general mechanism is believed to involve the formation of a silver-pentafluoroethyl intermediate (AgC2F5), which, after oxidation and ligand exchange with the phenol, undergoes reductive elimination to yield the desired aryl pentafluoroethyl ether. acs.org
A primary application of this compound and related fluorinated phenols is in the synthesis of novel fluorinated ethers. acs.org Aryl fluoroalkyl ethers are significant motifs in pharmaceuticals and agrochemicals. The reaction of phenols with internal perfluoroolefins, such as perfluoro-2-methylpent-2-ene, in the presence of a base like potassium hydroxide (B78521), leads to the formation of complex fluorinated vinyl ethers. fluorine1.rufluorine1.rusibran.ru These reactions involve the nucleophilic attack of the phenoxide on the double bond of the perfluoroolefin. fluorine1.ru
The silver-catalyzed method mentioned previously provides a direct route to pentafluoroethyl ethers from various phenol precursors. acs.orgacs.org The table below summarizes typical conditions for such transformations, illustrating the utility of phenols in synthesizing these valuable compounds.
| Phenol Substrate | Pentafluoroethyl Source | Catalyst/Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Generic Phenol | TMSC₂F₅ | AgOTf, Selectfluor, KF, 2-fluoropyridine | EtOAc/PhCF₃ | rt, 12 h, N₂ | Aryl Pentafluoroethyl Ether | Moderate to Excellent |
Beyond ethers, the reactivity of the phenolic ring and the hydroxyl group allows for further functionalization. The phenol can undergo C-H functionalization at positions ortho to the hydroxyl group, enabling the introduction of various substituents and the construction of more complex molecular architectures. researchgate.netnih.govresearchgate.net These strategies provide access to highly substituted phenols that are valuable in drug discovery and materials science. pkusz.edu.cn
Introduction of Pentafluoroethyl Groups into Diverse Organic Substrates.
Contributions to Materials Science
The incorporation of fluorine into polymers and other organic materials can dramatically enhance their properties, including thermal stability, chemical resistance, and surface characteristics. mdpi.comwikipedia.orgmdpi.comsciengine.comsubstech.com this compound, as a fluorinated building block, is a valuable precursor in this domain.
Fluorinated polymers are renowned for their exceptional properties, which stem from the high energy of the carbon-fluorine bond. researchgate.netrsc.org These materials exhibit high thermal stability, chemical inertness, and low surface energy, making them suitable for demanding applications. wikipedia.orgsubstech.comclarkson.edu
Fluorinated phenols are used as monomers or monomer precursors to introduce these desirable traits into various polymer backbones, such as poly(arylenemethylene)s, which are related to phenolic resins. researchgate.net The synthesis of fluorine-containing poly(arylenemethylene)s via Friedel-Crafts polymerization of fluorinated monomers has been shown to produce polymers with enhanced thermal stability compared to their non-fluorinated analogs. researchgate.net For instance, polymers derived from 2,2-bis(4-methoxyphenyl)hexafluoropropane show significantly higher decomposition temperatures. researchgate.net By analogy, incorporating this compound into polymer structures, such as epoxy resins or polyethers, is a strategy to enhance thermal and chemical resistance. vulcanchem.com Fluorinated oligomeric alcohols, a class to which derivatives of this compound belong, can be reacted with isocyanates or carboxylic acids to produce fluorinated polyurethanes and polyesters, respectively. rsc.org
The unique structure of this compound makes it an important building block for creating advanced organic materials with precisely controlled properties. mdpi.com The pentafluoroethyl group imparts significant hydrophobicity and lipophilicity, while also influencing the electronic nature of the aromatic ring. These features can be harnessed to design materials with specific functionalities.
For example, fluorinated phenol derivatives have been grafted onto mesoporous silica (B1680970) (SBA-15) to create organic-inorganic hybrid materials. rsc.org These materials retain their ordered porous structure while gaining new functionalities from the organic groups, demonstrating excellent performance as chemical sensors for nerve agent simulants due to specific hydrogen-bonding interactions and the unique properties conferred by the fluorinated moieties. rsc.org The use of fluorinated building blocks is also a key strategy in drug design to tune properties like binding affinity and metabolic stability. nih.govtandfonline.comtandfonline.com Similarly, in materials science, these building blocks allow for the fine-tuning of surface energy, refractive index, and dielectric properties.
Precursor in the Development of Fluorinated Polymers and Oligomers.
Role in Catalysis and Ligand Design
The electronic properties of ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. researchgate.net The strongly electron-withdrawing nature of the pentafluoroethyl group makes this compound an intriguing scaffold for designing specialized ligands.
While direct use of this compound as a ligand is uncommon, its derivatives, such as ortho-phosphinophenols, are used as ligands in catalysis. researchgate.netresearchgate.net The electronic environment of the coordinating atom (e.g., phosphorus) is heavily influenced by the substituents on the phenol ring. Introducing a C2F5 group would drastically alter the ligand's electronic properties compared to non-fluorinated or less-fluorinated analogues.
Research on ortho-hydroxy-substituted phosphines has shown their utility as photocatalysts for processes like the defluoroalkylation of trifluoromethyl groups. researchgate.netresearchgate.net The phenolate (B1203915) form of these ligands can participate in photoinduced electron transfer. A pentafluoroethyl substituent on such a ligand would modulate its redox potential, offering a way to fine-tune the catalyst's reactivity for specific transformations. This tunability is crucial for developing catalysts that can activate challenging bonds, such as C-H bonds, or for achieving high enantioselectivity in asymmetric synthesis. nih.gov
Potential as a Ligand Component in Organometallic Catalysis
The utility of a ligand in organometallic catalysis is largely determined by its electronic and steric properties, which influence the stability, reactivity, and selectivity of the metal complex. lidsen.com Phenols are versatile ligands, and the introduction of a strongly electron-withdrawing pentafluoroethyl group at the ortho position of the phenol ring is expected to significantly modify its ligand characteristics.
The pentafluoroethyl group, similar to the trifluoromethyl group, is a strong σ-electron withdrawing and a π-electron withdrawing substituent. This electronic profile can be advantageous in several catalytic contexts. For instance, in oxidation catalysis, electron-deficient ligands can enhance the electrophilicity of the metal center, potentially increasing its catalytic activity. The synthesis of organometallic complexes often involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then coordinates to the metal center. The acidity of the phenol is increased by the presence of the electron-withdrawing pentafluoroethyl group, which could facilitate the formation of metal-phenoxide complexes.
Research into related fluorinated ligands provides a basis for predicting the behavior of this compound in organometallic catalysis. For example, nickel complexes have been shown to mediate the trifluoromethylation of phenol derivatives, highlighting the compatibility of fluorinated groups in catalytic cycles involving C-O bond activation. lehigh.edu Furthermore, copper(II) complexes bearing fluorophenyl-containing ligands have been synthesized and investigated for the oxidation of phenol. orientjchem.org These studies suggest that transition metal complexes with fluorinated phenol-type ligands can be effective catalysts.
While specific studies on organometallic complexes of this compound are not extensively documented in publicly available research, the known effects of perfluoroalkyl substituents on ligand properties allow for the postulation of their potential applications. The table below summarizes the expected influence of the this compound ligand on the properties of a metal catalyst.
| Property of Metal Catalyst | Expected Influence of this compound Ligand | Rationale |
| Lewis Acidity | Increased | The strong electron-withdrawing nature of the C2F5 group enhances the electrophilicity of the metal center. |
| Stability | Potentially Increased | Perfluoroalkyl groups can enhance the thermal and oxidative stability of organometallic complexes. |
| Reactivity in Oxidative Addition | Potentially Modified | The electronic and steric effects of the ligand can influence the kinetics and thermodynamics of oxidative addition steps in a catalytic cycle. rsc.org |
| Selectivity | Potentially Influenced | The steric bulk of the ortho-pentafluoroethyl group could influence the regioselectivity and stereoselectivity of catalytic transformations. |
The development of catalysts for reactions such as cross-coupling, hydrogenation, and polymerization often relies on the fine-tuning of the ligand environment around the metal center. acs.org The unique electronic and steric profile of this compound makes it a candidate for exploration in the design of new catalysts with tailored reactivity.
Applications in Photocatalysis and Red-Ox Reactions
The redox properties of phenols and their derivatives are central to their application in various chemical and biological processes. libretexts.orgresearchgate.net The introduction of a pentafluoroethyl group is expected to significantly impact the redox potential of the phenol moiety, opening up possibilities for its use in photocatalysis and redox-mediated reactions.
Phenols can be oxidized to phenoxyl radicals, which are key intermediates in many oxidative processes. The stability and reactivity of these radicals are influenced by the substituents on the aromatic ring. nih.gov An electron-withdrawing group like pentafluoroethyl would make the phenol more difficult to oxidize, thus increasing its oxidation potential. This property could be harnessed in designing redox systems where a specific oxidation potential is required.
In the context of photocatalysis, phenols and their corresponding phenolates can act as electron donors upon photoexcitation. researchgate.net The photochemical activity of phenolate anions has been utilized to initiate radical reactions for organic synthesis. The energy levels of the frontier molecular orbitals of this compound would be modulated by the C2F5 group, which in turn would affect its light absorption properties and its behavior as a photosensitizer or a photocatalyst. Research on other fluorinated compounds has shown that selective defluoroalkylation can be achieved through photoredox catalysis, indicating that C-F bonds in proximity to a photoactive center can be reactive. researchgate.net
While direct applications of this compound in photocatalysis are not yet well-established, the general principles of phenol photochemistry suggest several potential roles for this compound. The table below outlines some of these potential applications and the underlying scientific principles.
| Potential Application | Scientific Principle | Expected Role of this compound |
| Redox Mediator | The compound can be reversibly oxidized and reduced, facilitating electron transfer between other species. | The modified redox potential due to the C2F5 group could allow it to mediate electron transfer in a specific potential window. |
| Component in Photoredox Catalysis | Can act as a photo-sensitizer or be a substrate in a photocatalytic cycle. | Its light absorption and excited-state redox properties could be tuned by the C2F5 group for specific photocatalytic transformations. |
| Precursor for Fluorinated Quinones | Phenols can be oxidized to form quinones, which are important redox-active molecules. libretexts.org | Oxidation of this compound would lead to a novel fluorinated quinone with potentially unique electrochemical properties. |
The study of the redox behavior of a range of substituted phenols provides a framework for understanding the potential of this compound. For example, the oxidation potentials of various hindered phenols have been studied using cyclic voltammetry to assess their antioxidant capabilities. nih.gov A similar investigation of this compound would provide valuable data on its stability and reactivity in redox processes. The degradation of phenolic compounds through photocatalysis is an active area of research, and understanding the reaction pathways of fluorinated phenols is crucial for environmental applications. lidsen.com
Q & A
Q. How can high-throughput screening (HTS) platforms be adapted for fluorinated phenol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
